molecular formula C11H15NO3 B8289773 Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate

Cat. No.: B8289773
M. Wt: 209.24 g/mol
InChI Key: BJXLTXHBHUTSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a pyridyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and pyridyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate: Lacks the methyl group on the pyridyl ring.

    Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate: Has the methyl group in a different position on the pyridyl ring.

Uniqueness: Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is unique due to the specific positioning of the methyl group on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties and advantages in certain applications compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(6-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7,10,13H,3,6H2,1-2H3

InChI Key

BJXLTXHBHUTSIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=C(C=C1)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g (0.048 mol) of 6-methyl nicotinoyl acetic acid ethyl ester (distilled) was dissolved in 200 ml of 95 percent ethanol, mixed with 1 g of 5 percent palladium on activated carbon and poured into a 1-liter autoclave. The autoclave was put under 10 bars of hydrogen and stirred at 20° C. The hydrogenation ended after 6 hours. The autoclave was opened, and the reaction solution filtered and evaporated. 10.0 g of 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid ethyl ester remained, which according to NMR and DC was pure. The yield, in relation to the 6-methyl nicotinyl acetic acid ethyl ester, was 100 percent.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.